molecular formula C13H23NO3 B5249108 acetic acid;6-piperidin-1-ylhex-4-yn-2-ol

acetic acid;6-piperidin-1-ylhex-4-yn-2-ol

Cat. No.: B5249108
M. Wt: 241.33 g/mol
InChI Key: OXJZYOBQLOWMGQ-UHFFFAOYSA-N
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Description

Acetic acid;6-piperidin-1-ylhex-4-yn-2-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-piperidin-1-ylhex-4-yn-2-ol typically involves the reaction of piperidine with appropriate alkyne and acetic acid derivatives. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as acetic acid or water .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-piperidin-1-ylhex-4-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of acetic acid;6-piperidin-1-ylhex-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;6-piperidin-1-ylhex-4-yn-2-ol include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

acetic acid;6-piperidin-1-ylhex-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.C2H4O2/c1-11(13)7-3-6-10-12-8-4-2-5-9-12;1-2(3)4/h11,13H,2,4-5,7-10H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJZYOBQLOWMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCCC1)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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